Cerium;2,2,6,6-tetramethylheptane-3,5-dione
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Overview
Description
Cerium, a lanthanide series metal, forms stable complexes with β-diketonate ligands, which have been extensively studied due to their stability and potential applications. The cerium(III) β-diketonate compounds, such as [Ce2(etbd)6(tetraglyme)], are synthesized from the reaction of CeCl3·7H2O with tetraglyme and an aqueous ethanolic solution of Na(β-diket). These compounds exhibit interesting coordination geometries and are characterized by their air and moisture stability, as well as their good volatilities and thermal stabilities, making them suitable for various applications .
Synthesis Analysis
The synthesis of cerium β-diketonate compounds involves the reaction of cerium chloride heptahydrate with β-diketonate ligands in the presence of a solvent such as tetraglyme or ethanol. For instance, the synthesis of [Ce2(etbd)6(tetraglyme)] is achieved by reacting CeCl3·7H2O with tetraglyme and an aqueous ethanolic solution of Na(etbd). An unusual reaction involving cerium ammonium nitrate and Hetbd in an ammoniacal mixture of dimethoxyethane leads to the formation of the ammonium cerium(III) salt [NH4][Ce(etbd)4] instead of the expected cerium(IV) species . Additionally, cerium(IV) β-diketonate compounds like [Ce(tmhd)4] are prepared by reacting cerium(IV) ammonium nitrate with Na(tmhd) in ethanol .
Molecular Structure Analysis
The molecular structures of cerium β-diketonate compounds are characterized by X-ray crystallography. The structure of [Ce2(etbd)6(tetraglyme)] consists of two Ce(etbd)3 units bridged by a tetraglyme molecule, with the cerium atoms exhibiting eight and nine coordination numbers with distorted dodecahedral and monocapped square antiprismatic geometries, respectively . In the case of cerium(IV) β-diketonates, [Ce(tmhd)4] crystallizes in a distorted dodecahedral arrangement, while [Ce(pmhd)4] exhibits a geometry closer to a square antiprism .
Chemical Reactions Analysis
Cerium β-diketonates are involved in various chemical reactions due to their catalytic properties. Cerium(III) chloride heptahydrate catalyzes the synthesis of 1-oxo-hexahydroxanthene derivatives from substituted salicylaldehydes and 1,3-cyclohexane dione or dimedone in aqueous media at reflux temperature . Cerium(IV) sulfate tetrahydrate serves as a reusable and heterogeneous catalyst for the one-pot multicomponent synthesis of polyhydroquinoline derivatives via the Hantzsch reaction, offering high yields and a clean reaction profile .
Physical and Chemical Properties Analysis
The physical and chemical properties of cerium β-diketonate compounds are notable for their stability and volatility. These compounds are air and moisture stable, which is a significant advantage for handling and storage. Some of the compounds demonstrate good volatility and thermal stability, as evidenced by sublimation and thermogravimetric analysis/differential scanning calorimetry (TGA/DSC) studies. For example, [Ce(tmhd)4] sublimes almost quantitatively, indicating its potential for use in deposition processes . The extensive hydrogen bonding network observed in the crystal structure of [NH4][Ce(etbd)4] contributes to the stability of the compound .
Scientific Research Applications
Organic Synthesis Acceleration
TMHD-Cerium complexes have been explored for their catalytic properties in accelerating organic synthesis reactions. In particular, TMHD is noted for its role in the copper salt-catalyzed Ullmann diaryl ether synthesis. It significantly accelerates the ordinarily difficult reaction of forming ethers from aryl bromides or iodides and phenols, allowing it to occur under more moderate temperatures and reaction times. This reaction showcases the utility of TMHD in facilitating organic synthesis by enhancing reaction rates and broadening the tolerance of reactants, including electron-rich aryl bromides and electron-neutral phenols (Buck et al., 2002).
Catalytic Synthesis
Cerium compounds, including those involving TMHD, serve as catalysts in various synthetic reactions. For instance, cerium(III) chloride heptahydrate catalyzes the synthesis of 1-oxo-hexahydroxanthene derivatives in aqueous media, demonstrating the potential of cerium complexes in catalyzing reactions for synthesizing cyclic organic compounds with high yields (Sabitha et al., 2009).
Fenton-like Reactions
The ability of cerium to catalyze Fenton-like reactions has been investigated, highlighting its role in environmental and possibly therapeutic applications. Cerium, particularly in the form of cerium chloride, exhibits radical production in the presence of hydrogen peroxide. This activity suggests the potential of cerium in redox cycling with peroxide to generate damaging oxygen radicals, which can be utilized in oxidative stress-related research and applications (Heckert et al., 2008).
Material Science and Luminescence
The luminescent and photoreactive properties of TMHD-Cerium complexes have been explored, particularly focusing on the ligand-to-metal charge transfer (LMCT) states. These complexes are not only luminescent but also photoreactive, suggesting applications in materials science, especially in areas requiring luminescent materials or in photoredox reactions (Kunkely & Vogler, 2001).
Ceria-based Catalysts in Organic Chemistry
Ceria-based catalysts, leveraging the redox and acid-base properties of cerium, have been developed for a wide range of applications in organic chemistry. These catalysts are effective in activating complex organic molecules, enabling selective transformations in reactions such as dehydration of alcohols, alkylation of aromatic compounds, ketone formation, and aldolization. The versatility of ceria-based catalysts underscores the importance of cerium in catalysis and organic synthesis (Vivier & Duprez, 2010).
Future Directions
properties
IUPAC Name |
cerium;2,2,6,6-tetramethylheptane-3,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H20O2.Ce/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7H2,1-6H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCVCRISNDSDBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Ce] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H80CeO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329992 |
Source
|
Record name | NSC174882 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
877.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cerium;2,2,6,6-tetramethylheptane-3,5-dione | |
CAS RN |
18960-54-8 |
Source
|
Record name | NSC174882 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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